
Delmadinone acetate
描述
Delmadinone acetate is a synthetic steroidal progestin and antiandrogen. It is primarily used in veterinary medicine to treat androgen-dependent conditions such as benign prostatic hyperplasia, hypersexuality in male dogs and cats, perianal gland tumors in dogs, and hormone-driven aggression in dogs . This compound is the C17α acetate ester of delmadinone, which was never marketed for medical use .
准备方法
醋酸地美尼酮可以用1,4-雄甾二烯二酮作为起始原料合成。 合成路线包括几个步骤,包括氯化、酯化和乙酰化 。反应条件通常包括使用氯、乙酸酐和催化剂等试剂来促进反应。 工业生产方法可能涉及类似的步骤,但在更大规模上进行,并优化条件以获得更高的产量和纯度 .
化学反应分析
醋酸地美尼酮会发生各种化学反应,包括:
氧化: 根据所用试剂和条件,它可以被氧化成不同的产物。
还原: 还原反应可以修饰化合物中存在的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种催化剂。 从这些反应中形成的主要产物取决于所用试剂和具体条件 .
科学研究应用
Pharmacological Properties
Chemical Structure and Mechanism:
- Molecular Formula: C23H27ClO4
- Molar Mass: 402.92 g·mol
- Mechanism of Action: Delmadinone acetate acts by binding to androgen receptors, thereby blocking androgenic effects. It also suppresses adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, leading to adrenal suppression.
Treatment of Benign Prostatic Hyperplasia (BPH)
BPH is a common condition in older intact male dogs characterized by an increase in prostate size due to hormonal influences. This compound is administered to alleviate symptoms associated with BPH.
Case Study Data:
A study involving 21 intact male dogs with BPH demonstrated the efficacy of this compound:
- Dosage: Administered subcutaneously at 3-5 mg/kg.
- Recovery Rates:
- After one application: 33.3% success
- After two applications: 22.2% success
- After three applications: 44.4% success
- Mean Recovery Periods:
- First application: 12 days
- Second application: 11 days
- Third application: 9.5 days
- Mean Stable Periods:
Management of Hypersexuality
This compound is also effective in treating hypersexuality in male dogs, which can result from excessive androgen levels.
Clinical Findings:
In the same study assessing BPH:
- Recovery Rates for Hypersexuality:
- After one application: 50% success
- After two applications: 25% success
- Mean Recovery Periods:
- First application: Approximately 5.83 days
- Mean Stable Periods:
Comparative Studies
A multicenter randomized clinical trial compared this compound with osaterone acetate for treating BPH:
- Participants:
- Delmadinone group: 69 dogs received a single injection at a dose of 3 mg/kg.
- Osaterone group: 73 dogs received daily oral doses at 0.25 mg/kg for seven days.
- Results: Both treatments were similarly effective in reducing clinical signs and inducing remission, although osaterone showed faster reduction in prostate volume .
Adverse Effects and Considerations
While this compound is generally well-tolerated, it can cause adrenal suppression due to its inhibitory effect on ACTH secretion. This may lead to glucocorticoid insufficiency under stress conditions. Monitoring is essential during treatment to mitigate potential adverse effects .
作用机制
醋酸地美尼酮通过与雄激素受体结合并抑制5α-还原酶发挥作用,该酶催化睾酮向更强的雄激素二氢睾酮的转化 。这种抑制减少了睾酮的产生,并降低了对雄激素依赖性组织的刺激。 此外,醋酸地美尼酮具有抗促性腺激素作用,减少了垂体分泌促性腺激素 .
相似化合物的比较
醋酸地美尼酮类似于其他甾体抗雄激素和孕激素,例如:
- 醋酸氯地孕酮
- 醋酸环丙孕酮
- 羟孕酮己酸酯
- 醋酸甲羟孕酮
- 醋酸甲地孕酮
- 醋酸奥沙特隆
与这些化合物相比,醋酸地美尼酮在其特定的兽医应用和其独特的化学结构方面是独一无二的,该结构包括C6位的氯原子和C17α位的醋酸酯 .
生物活性
Delmadinone acetate (DMA) is a synthetic progestin and antiandrogen predominantly used in veterinary medicine. It is primarily indicated for the treatment of androgen-dependent conditions in animals, such as benign prostatic hyperplasia (BPH) and hypersexuality in male dogs. This article delves into the biological activity of DMA, exploring its pharmacodynamics, clinical applications, and effects on various physiological parameters.
Chemical Structure and Pharmacology
Chemical Properties:
- IUPAC Name: 1-dehydrochlormadinone acetate
- Molecular Formula: CHClO
- Molar Mass: 402.92 g/mol
DMA is characterized by a chlorine atom at the C6 position, double bonds between C1-C2 and C6-C7, and an acetate ester at the C17α position. These modifications confer its progestogenic and antiandrogenic properties, allowing it to bind to androgen receptors and act as an antagonist.
Pharmacodynamics:
DMA exhibits antigonadotropic effects, inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to adrenal suppression. This mechanism is crucial for its therapeutic action but raises concerns regarding potential glucocorticoid insufficiency during treatment .
Effects on Hormonal Regulation
A study involving normal male dogs demonstrated that administration of DMA leads to significant suppression of both basal and stimulated cortisol levels following ACTH administration. The study involved administering DMA at a dosage of 1.5 mg/kg subcutaneously over several weeks, with blood samples taken to measure ACTH, cortisol, glucose, insulin, and growth hormone levels . Key findings include:
- Adrenal Suppression: Notable reduction in cortisol secretion was observed after just one dose.
- ACTH Levels: Plasma ACTH concentrations decreased significantly post-treatment.
- Glucose Tolerance: No significant effects were noted on glucose tolerance or serum growth hormone levels.
Case Studies
-
Treatment of Benign Prostatic Hyperplasia (BPH):
A multicenter randomized clinical trial compared DMA with osaterone acetate for treating BPH in dogs. Both treatments were effective in reducing clinical signs of BPH; however, osaterone exhibited a faster reduction in prostate volume . -
Hypersexuality Treatment:
In a study involving 21 intact male dogs with hypersexuality or BPH, DMA was administered at doses ranging from 3 to 5 mg/kg. The recovery rates were recorded as follows:
Summary of Research Findings
Study Focus | Dosage | Results |
---|---|---|
Adrenal Function | 1.5 mg/kg | Significant suppression of cortisol and ACTH levels; no effect on glucose tolerance |
BPH Treatment | 3 mg/kg | Similar efficacy to osaterone; faster prostate volume reduction with osaterone |
Hypersexuality | 3-5 mg/kg | Recovery rates: 50% (1st), 25% (2nd); average recovery periods varied |
Safety Profile and Side Effects
While DMA is generally well-tolerated, potential adverse effects include glucocorticoid insufficiency due to adrenal suppression. Dogs treated with DMA may be at risk during stressful events if adrenal function is compromised . Minor side effects observed include transient changes in appetite and behavior.
属性
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11-12,16-18H,6-7,9-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBCCZZJVKUAMX-DFXBJWIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160018 | |
Record name | Delmadinone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13698-49-2 | |
Record name | Delmadinone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13698-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delmadinone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delmadinone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Delmadinone acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELMADINONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92833M0LD9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。